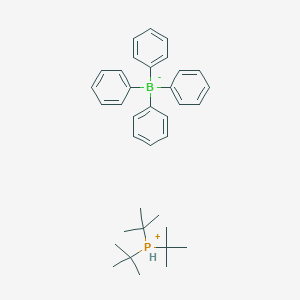
Tri-tert-butylphosphonium Tetraphenylborate
概要
説明
Tri-tert-butylphosphonium tetraphenylborate is a compound that is part of a broader class of tri-tert-butylphosphonium salts. These salts are known for their steric hindrance due to the bulky tert-butyl groups attached to the phosphorus atom. Although the specific compound tri-tert-butylphosphonium tetraphenylborate is not directly mentioned in the provided papers, the related compounds and their properties can give us insights into its characteristics.
Synthesis Analysis
The synthesis of related tri-tert-butylphosphonium salts involves the reaction of tri-tert-butylphosphine with various reagents. For instance, tri-tert-butylphosphine reacts with element(IVb)-tetrachlorides to form tri-tert-butylchlorophosphonium salts . Additionally, the synthesis of bulky tetraarylphosphonium salts, which are structurally similar to tetraphenylborate salts, has been achieved and characterized by NMR and FTMS . These methods could potentially be adapted for the synthesis of tri-tert-butylphosphonium tetraphenylborate.
Molecular Structure Analysis
The molecular structure of compounds related to tri-tert-butylphosphonium tetraphenylborate is characterized by significant steric hindrance. For example, the molecular structure of tetra-tert-butyldiphosphine, a related compound, has been determined using electron diffraction and X-ray diffraction, revealing a highly distorted and sterically crowded molecule . This suggests that tri-tert-butylphosphonium tetraphenylborate would also exhibit a sterically hindered structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Tri-tert-butylphosphonium salts participate in various chemical reactions. The related tri-tert-butylphosphatetrahedrane can act as a synthon for isomeric tri-tert-butylphosphacyclobutadiene, which undergoes dimerization and cycloaddition reactions . Similarly, tri-tert-butylphosphonium salts could be expected to engage in reactions that are influenced by the steric effects of the tert-butyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-tert-butylphosphonium salts are diverse due to their structural features. The sterically hindered tri-tert-butyl(n-alkyl)phosphonium salts exhibit a complex nonlinear correlation between structure and properties, including hydrophobic and hydrophilic characteristics . These properties are crucial for their application as hybrid catalyst nanomaterials and stabilizers for palladium nanoparticles, which show high catalytic activity in reactions like the Suzuki cross-coupling .
科学的研究の応用
Understanding Organophosphorus Compounds
Organophosphorus compounds, like the one mentioned, are known for their wide range of applications in various industries due to their chemical properties.
Applications in Industry
Organophosphorus compounds are extensively used in industries such as:
- Flame Retardants : They are used in products like dyes, varnishes, adhesives, synthetic resins, and textiles due to their ability to retard flames effectively (Bruchajzer, Frydrych, & Szymańska, 2015).
- Synthesis and Functionalization : Phosphonic acids, structurally similar to the compound , are used for their bioactive properties, bone targeting, and in the design of supramolecular materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental and Health Considerations
While these compounds are beneficial in various applications, it's crucial to consider their environmental and health impact:
- Toxicity and Exposure : Studies indicate that some organophosphorus compounds might have toxic effects, such as neurotoxic and reproductive effects, and their presence has been detected in various environmental matrices (Liu & Mabury, 2020).
Safety And Hazards
特性
IUPAC Name |
tetraphenylboranuide;tritert-butylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVPBFGJWCBS-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630928 | |
| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butylphosphonium Tetraphenylborate | |
CAS RN |
131322-08-2 | |
| Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
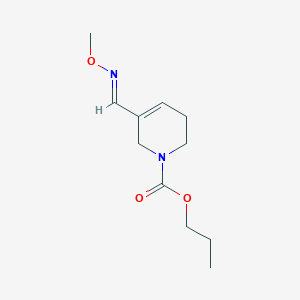
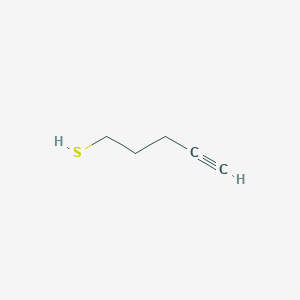
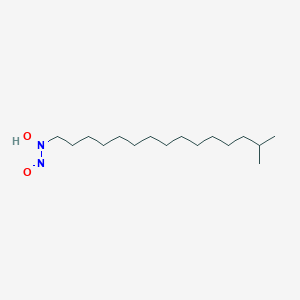
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)
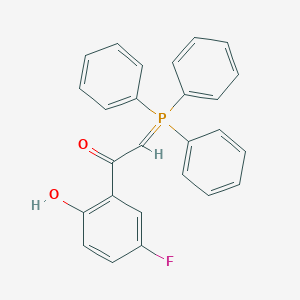
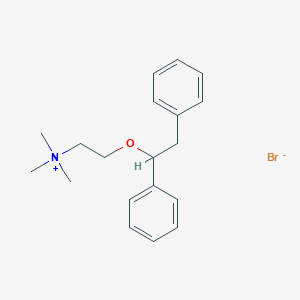
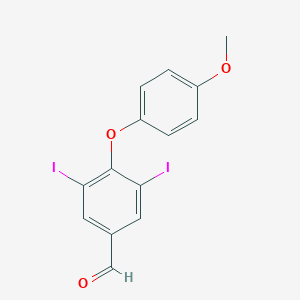
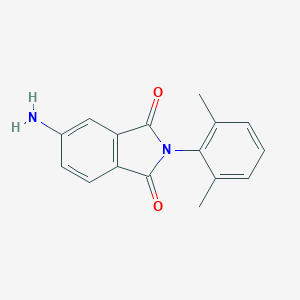
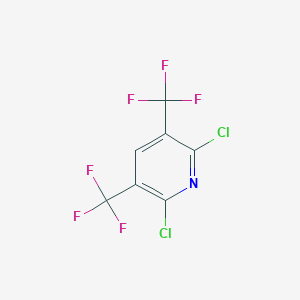
![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
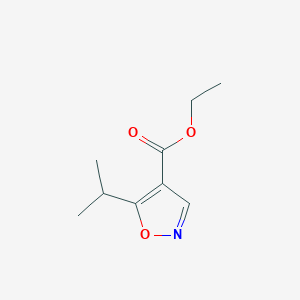
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)
![7H-Benzo[c]fluorene](/img/structure/B135719.png)